

# Chemical structure and properties of TS 155-2

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## Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769676

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## An In-depth Technical Guide to TS 155-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this technical guide is based on currently available data from chemical suppliers and patent literature. It is important to note that comprehensive in vitro and in vivo studies for **TS 155-2** are still in the developmental stage, and detailed peer-reviewed research is limited.

## Introduction

**TS 155-2** is a macrocyclic lactone with potential therapeutic applications stemming from its inhibitory effect on cellular calcium influx.<sup>[1][2][3]</sup> Produced by a species of *Streptomyces*, it is structurally related to hygrolidin.<sup>[1][3]</sup> The primary mechanism of action identified for **TS 155-2** is the blockage of thrombin-evoked calcium ( $\text{Ca}^{2+}$ ) entry into cells. This activity confers upon the molecule several potential pharmacological effects, including hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory properties.

## Chemical Structure and Properties

**TS 155-2** is a complex macrocyclic lactone. Its chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C39H60O11	[1]
Molecular Weight	704.9 g/mol	
CAS Number	1314486-37-7, 303009-07-6	
Appearance	White solid	
Purity	>95% by HPLC	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO	
Storage	-20°C	
Synonyms	JBIR 100	

Canonical SMILES: C--INVALID-LINK--O--INVALID-LINK--C)--INVALID-LINK----INVALID-LINK--=O)=O)C1)--INVALID-LINK----INVALID-LINK--[C@H]1OC(=O)C(C)=C--INVALID-LINK--C=C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C=C(C)C=C1OC

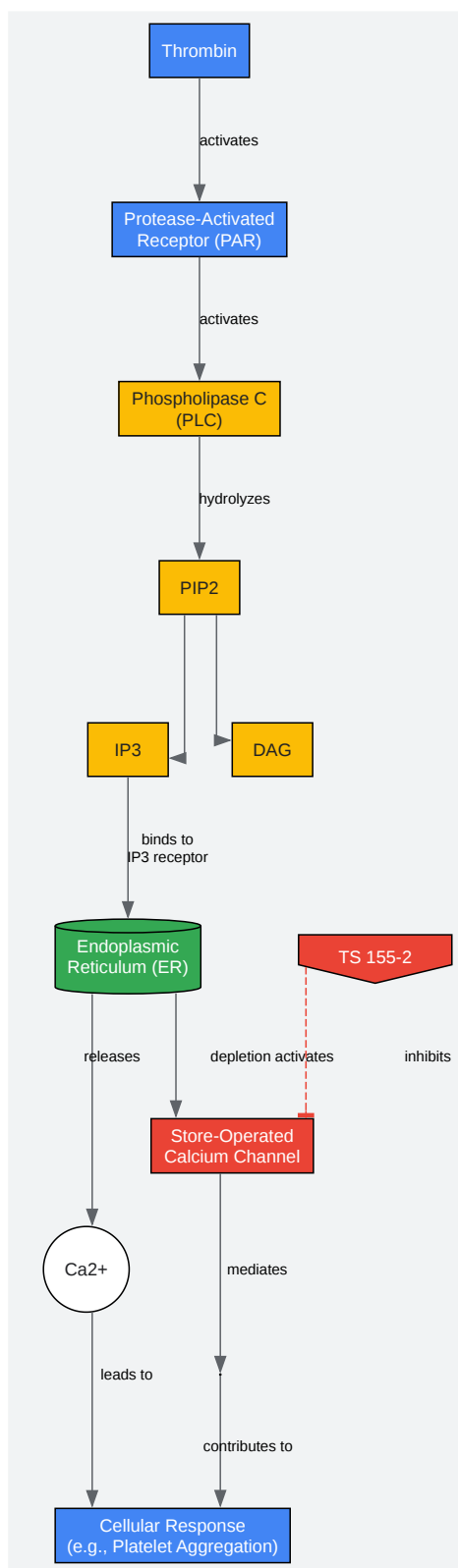
InChI: InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)

## Mechanism of Action: Inhibition of Thrombin-Evoked Calcium Entry

Thrombin is a serine protease that plays a crucial role in the blood coagulation cascade and can also elicit cellular responses in various cell types, including platelets, endothelial cells, and smooth muscle cells, by activating Protease-Activated Receptors (PARs). A key event following thrombin receptor activation is a rapid increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ). This is a biphasic process involving an initial release of  $Ca^{2+}$  from intracellular stores, such as the endoplasmic reticulum, followed by an influx of extracellular  $Ca^{2+}$  through store-operated calcium channels in the plasma membrane.

**TS 155-2** exerts its effects by specifically inhibiting this secondary influx of extracellular calcium. The precise molecular target of **TS 155-2** within the calcium influx pathway has not been elucidated in the available literature.

Below is a diagram illustrating the proposed mechanism of action for **TS 155-2** within the thrombin signaling pathway.



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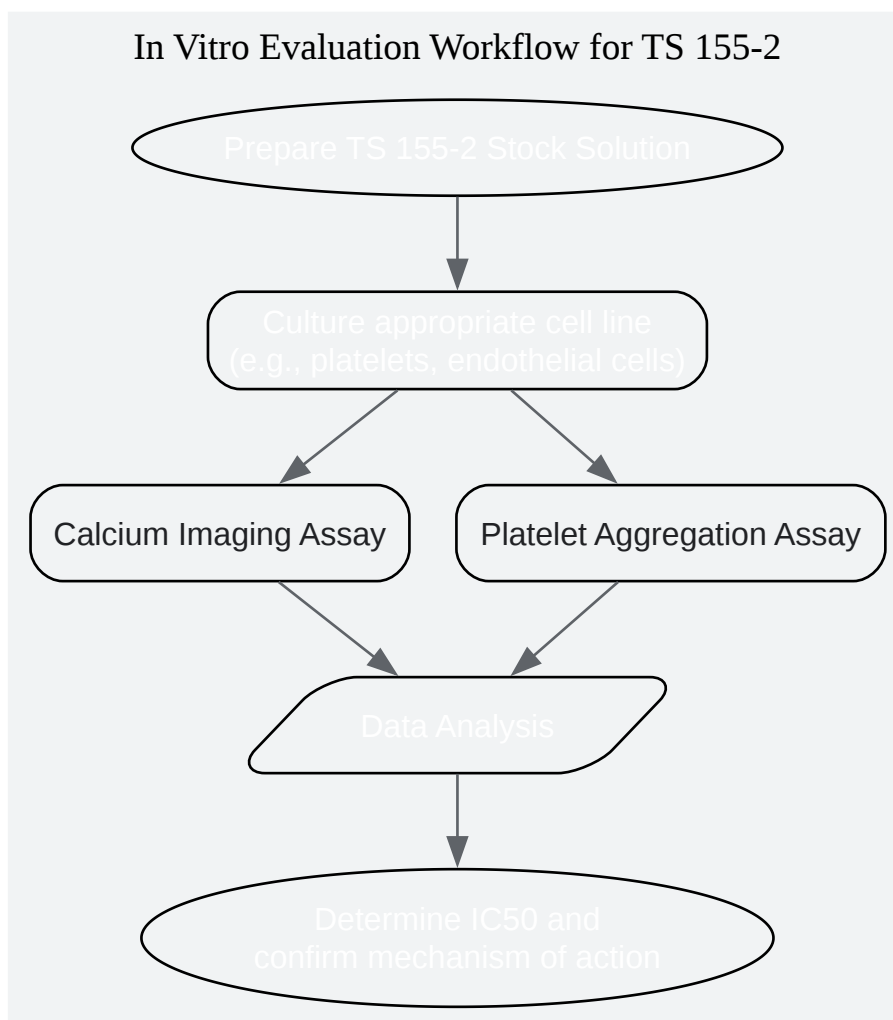
Caption: Proposed mechanism of **TS 155-2** in the thrombin signaling pathway.

## Experimental Protocols

Detailed experimental protocols for the characterization and evaluation of **TS 155-2** are not extensively available in the public domain. However, based on its mechanism of action, standard assays to investigate its properties would likely include:

- **Calcium Imaging Assays:** To confirm the inhibitory effect of **TS 155-2** on thrombin-induced calcium influx, fluorescence-based calcium imaging would be a primary method. Cells (e.g., platelets, fibroblasts, or endothelial cells) would be loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM). Following baseline fluorescence measurement, cells would be stimulated with thrombin in the presence and absence of varying concentrations of **TS 155-2**. Changes in intracellular calcium concentration would be monitored using a fluorescence microscope or a plate reader.
- **Platelet Aggregation Assays:** To assess the anti-platelet activity of **TS 155-2**, light transmission aggregometry could be employed. Platelet-rich plasma would be treated with different concentrations of **TS 155-2** or a vehicle control prior to the addition of a platelet agonist like thrombin. The extent of platelet aggregation would be measured by monitoring the change in light transmission through the sample.
- **In Vivo Models of Thrombosis and Inflammation:** To evaluate the anti-ischemic and anti-inflammatory effects, various animal models could be utilized. For instance, a ferric chloride-induced carotid artery thrombosis model in rodents could be used to assess the anti-thrombotic potential of **TS 155-2**. Anti-inflammatory activity could be investigated using models such as carrageenan-induced paw edema.

The following diagram outlines a general workflow for the preliminary in vitro evaluation of **TS 155-2**.



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Caption: General workflow for the in vitro evaluation of **TS 155-2**.

## Potential Applications and Future Directions

The inhibitory action of **TS 155-2** on thrombin-induced calcium entry suggests its potential as a therapeutic agent in conditions characterized by excessive platelet activation, thrombosis, or inflammation. Further research is warranted to:

- Identify the specific molecular target(s) of **TS 155-2**.
- Elucidate its pharmacokinetic and pharmacodynamic profiles.

- Evaluate its efficacy and safety in preclinical models of cardiovascular and inflammatory diseases.

Given the current early stage of research, **TS 155-2** represents an intriguing lead compound for drug discovery and development programs focused on novel anti-platelet and anti-inflammatory therapies. Researchers are encouraged to conduct further independent studies to validate and expand upon the preliminary findings presented here.

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